An In-depth Technical Guide to 2-Amino-5-bromopyrimidine: Properties, Structure, and Synthesis
An In-depth Technical Guide to 2-Amino-5-bromopyrimidine: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromopyrimidine is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research and development. Its unique structural features, characterized by an amino group and a bromine atom on the pyrimidine (B1678525) ring, render it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies of 2-Amino-5-bromopyrimidine, with a focus on its critical role in drug discovery, particularly in the synthesis of the dual endothelin receptor antagonist, Macitentan.
Chemical Properties and Structure
2-Amino-5-bromopyrimidine is a stable, off-white to pale yellow crystalline solid under standard conditions. Its fundamental chemical and physical properties are summarized in the tables below, providing a ready reference for researchers.
Table 1: General Chemical Properties
| Property | Value |
| CAS Number | 7752-82-1 |
| Molecular Formula | C₄H₄BrN₃ |
| Molecular Weight | 174.00 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 241-243 °C[1] |
Table 2: Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Amino-5-bromopyrimidine. Key spectral data are outlined below.
| Spectroscopic Technique | Data |
| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the pyrimidine ring protons and the amino group protons. |
| ¹³C NMR | The carbon NMR spectrum provides information on the chemical environment of each carbon atom in the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands corresponding to N-H stretching of the amino group and C-Br stretching. |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine. The top peak is observed at m/z 173, with the second highest at m/z 175.[2] |
Chemical Structure
The structure of 2-Amino-5-bromopyrimidine consists of a pyrimidine ring substituted with an amino group at the 2-position and a bromine atom at the 5-position. This arrangement of functional groups is key to its reactivity and utility as a synthetic intermediate.
SMILES: Nc1ncc(Br)cn1[1]
InChI: 1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)[1]
Synthesis of 2-Amino-5-bromopyrimidine
Several synthetic routes to 2-Amino-5-bromopyrimidine have been reported. A common and efficient method involves the bromination of 2-aminopyrimidine (B69317). Below is a detailed experimental protocol for a laboratory-scale synthesis.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
This method provides a high yield of the desired product under mild conditions.
Materials:
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2-Aminopyrimidine
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N-Bromosuccinimide (NBS)
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Acetonitrile
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Water (deionized)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Büchner funnel and flask
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Vacuum source
Procedure:
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In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 equivalent) in acetonitrile.
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Cool the solution in an ice bath with continuous stirring.
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Slowly add N-bromosuccinimide (1.05 equivalents) to the cooled solution in portions.
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Stir the reaction mixture in the dark at room temperature overnight.[3]
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After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
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Wash the resulting solid with water (100 mL).[3]
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Collect the solid product by suction filtration using a Büchner funnel.[3]
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Dry the product in vacuo to obtain 2-Amino-5-bromopyrimidine as a white solid.[3] A yield of 97% has been reported for this method.[3]
Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of 2-Amino-5-bromopyrimidine.
Applications in Drug Development
The strategic placement of the amino and bromo substituents on the pyrimidine ring makes 2-Amino-5-bromopyrimidine a valuable precursor for introducing diverse functionalities through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This versatility is exploited in the synthesis of numerous pharmaceutical agents.
A prime example of its application is in the synthesis of Macitentan , a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. 2-Amino-5-bromopyrimidine serves as a key building block in the construction of the core structure of this life-saving drug.
Role in Macitentan Synthesis
The following diagram illustrates the pivotal role of 2-Amino-5-bromopyrimidine as a starting material in the synthetic pathway leading to Macitentan.
Safety and Handling
2-Amino-5-bromopyrimidine is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Amino-5-bromopyrimidine is a cornerstone intermediate for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its well-defined chemical properties, versatile reactivity, and established synthetic protocols make it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective utilization in the discovery and development of novel therapeutic agents.
